N-Nonyldeoxygalactonojirimycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Nonyldeoxygalactonojirimycin and its analogs involves several key steps, including the diastereoselective synthesis of 1-deoxygalactonojirimycin through proline-catalyzed α-aminoxylation of aldehydes and the efficient synthesis of deoxygalactonojirimycin derivatives using catalytic ring-closing metathesis and carbamate annulation strategies. These synthetic approaches enable the selective modification of the imino sugar backbone, allowing for the exploration of structure-activity relationships and the optimization of inhibitory activity (Chacko & Ramapanicker, 2015).

Molecular Structure Analysis

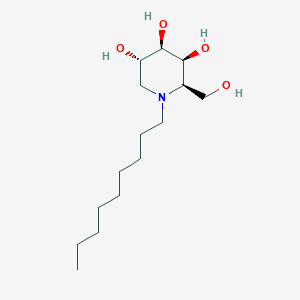

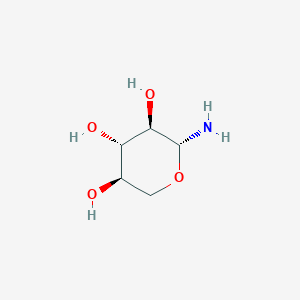

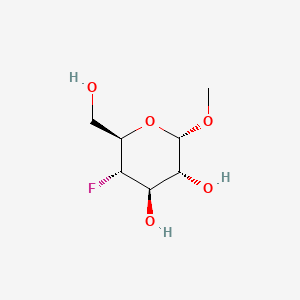

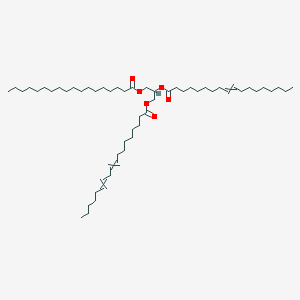

The molecular structure of N-Nonyldeoxygalactonojirimycin, characterized by X-ray crystallography, reveals the presence of a piperidine ring bearing a nonyl side chain. This structural feature is crucial for the compound's biological activity, as it interacts with specific enzymes involved in glycosphingolipid biosynthesis. The configuration of the piperidine ring and the orientation of the nonyl chain play a significant role in determining the selectivity and potency of the inhibitor (Brumshtein et al., 2009).

Chemical Reactions and Properties

N-Nonyldeoxygalactonojirimycin undergoes various chemical reactions that are essential for its biological function. Its inhibitory activity is primarily attributed to its interaction with glycosyltransferases, where it mimics the natural substrates of these enzymes. This interaction leads to the inhibition of the first step in glycosphingolipid biosynthesis, demonstrating the compound's potential as a selective inhibitor. The alkyl chain length, particularly the nonyl group, enhances this selectivity, making it a more potent inhibitor compared to its shorter alkyl chain counterparts (Platt et al., 1994).

Aplicaciones Científicas De Investigación

Antiviral Properties Against Hepatitis B : n,n-DGJ reduces the amount of Hepatitis B Virus (HBV) nucleocapsid in tissue culture, suggesting a potential for development as a therapeutic agent for HBV (Lu et al., 2003).

Selective Inhibitor of Glycosphingolipid Biosynthesis : n,n-DGJ is a more selective inhibitor of glycosphingolipid biosynthesis than other similar compounds, which makes it a candidate for treating lysosomal storage diseases (Andersson et al., 2000).

Effect on Glycolipid Biosynthesis : It inhibits glycolipid biosynthesis without affecting N-linked oligosaccharide processing, which may be beneficial for managing glycosphingolipidoses (Platt et al., 1994).

Potential Use as Chemopreventive Agents : Castanospermine and deoxynojirimycin, closely related to n,n-DGJ, show antiretroviral activity suggesting potential as chemopreventive and therapeutic agents in AIDS treatment (Sunkara et al., 1987).

Applications in Substrate Reduction Therapy : n,n-DGJ shows efficacy in mouse models of Tay-Sachs, Sandhoff, and Fabry diseases, offering the prospect of therapeutic benefit in juvenile and adult onset variants of these disorders (Platt et al., 2003).

Applications in Cancer and Viral Infections : Glycosidase inhibitors like n,n-DGJ have potential applications as therapeutic agents in cancer and viral infections, due to their role in inhibiting glycosylation processes involved in cell-virus recognition and other cellular processes (Asano, 2003).

Propiedades

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCEGKYKXESFF-CBBWQLFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

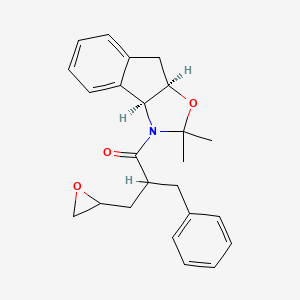

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

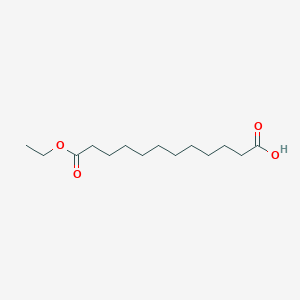

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)